Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate
Description
Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate is a β-keto ester characterized by a 4-chloro-2-methylphenyl substituent at the 3-position of the propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The chloro and methyl groups on the aromatic ring influence its electronic and steric properties, impacting reactivity, solubility, and biological activity .
Properties
IUPAC Name |
ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAADLINTIMVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chloro-2-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(4-chloro-2-methylphenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Lipophilicity: Chloro and methyl groups in the target compound increase logP compared to methoxy or amino-substituted analogs, enhancing membrane permeability .
Biological Activity
Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H12ClO3
- Molecular Weight : 240.67 g/mol
- Structure : The compound features an ethyl ester group attached to a 4-chloro-2-methylphenyl moiety and a keto group.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
- Protein-Ligand Interactions : It has been utilized in studies focused on protein-ligand interactions, suggesting its role in modulating protein functions through binding affinity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance, it has shown promise in inhibiting tumor cell proliferation:
- Case Study : In vivo studies demonstrated that the compound significantly reduced tumor cell viability in models of Ehrlich Ascites Carcinoma (EAC) by inducing apoptosis and enhancing antioxidant activity. Histopathological examinations confirmed no adverse effects on liver and kidney functions post-treatment .
Enzyme Interaction
Research indicates that this compound can interact with enzymes critical for cancer progression:
- Mechanism : By inhibiting specific enzymes, this compound can disrupt pathways essential for tumor growth, making it a candidate for further development as an anticancer agent.
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As an intermediate in synthesizing more complex molecules with potential therapeutic effects.
- Agrochemicals : Utilized in developing herbicides and pesticides due to its structural properties that affect biological systems.
- Biochemical Research : Employed in studies assessing enzyme inhibition and protein interactions, contributing to the understanding of disease mechanisms.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and unique features of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antitumor, enzyme inhibition | Chlorinated phenyl ring enhances reactivity |
| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Antimicrobial properties | Fluorine substitution alters reactivity |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | Potential anti-inflammatory effects | Bromine may enhance lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
